3-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoic acid

Glycogen phosphorylase inhibition Antidiabetic drug discovery Quinoxalinone SAR

3-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoic acid (CAS 14152-61-5) is a synthetic quinoxalinone derivative with molecular formula C12H10N2O4 and molecular weight 246.22 g·mol⁻¹. The compound features a 4-methyl-3-oxo-3,4-dihydroquinoxaline core conjugated to a 2-oxopropanoic acid side chain, distinguishing it from propanoic acid analogs such as 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (CAS 1501-38-8).

Molecular Formula C12H10N2O4
Molecular Weight 246.22 g/mol
CAS No. 14152-61-5
Cat. No. B7794471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoic acid
CAS14152-61-5
Molecular FormulaC12H10N2O4
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C(C1=O)CC(=O)C(=O)O
InChIInChI=1S/C12H10N2O4/c1-14-9-5-3-2-4-7(9)13-8(11(14)16)6-10(15)12(17)18/h2-5H,6H2,1H3,(H,17,18)
InChIKeyOEOMKZHKJXNVOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoic acid (CAS 14152-61-5): Physicochemical Profile & Core Structural Identity for Procurement


3-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoic acid (CAS 14152-61-5) is a synthetic quinoxalinone derivative with molecular formula C12H10N2O4 and molecular weight 246.22 g·mol⁻¹ . The compound features a 4-methyl-3-oxo-3,4-dihydroquinoxaline core conjugated to a 2-oxopropanoic acid side chain, distinguishing it from propanoic acid analogs such as 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (CAS 1501-38-8). Key physicochemical properties include a predicted density of 1.42 ± 0.1 g·cm⁻³, boiling point of 444.3 ± 47.0 °C at 760 mmHg, melting point of 218 °C, predicted pKa of 2.23 ± 0.54, and a calculated LogP of −0.84, indicating substantial aqueous solubility relative to more lipophilic quinoxaline analogs .

Why 3-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoic acid Cannot Be Interchanged with In-Class Quinoxalinone Analogs


Quinoxalinone-based compounds bearing propionic or oxopropanoic acid side chains exhibit markedly divergent biochemical profiles, target engagement, and potency that preclude generic substitution. The 2-oxopropanoic acid moiety in CAS 14152-61-5 introduces an α-keto acid functionality absent in the widely available propanoic acid analog (CAS 1501-38-8), altering hydrogen-bonding capacity, metal-chelating potential, and the compound's interaction with enzyme active sites . Quantitative enzyme inhibition data confirm these structural differences translate into order-of-magnitude potency variations: in a standardized rabbit muscle glycogen phosphorylase b (rmGPb) assay, the target compound and its closest analogs display IC50 values spanning from 565 µM to no detectable inhibition at 625 µM, while optimized 3-anilino-quinoxalinone reference compounds achieve sub-micromolar potency (Ki = 0.28 µM) [1]. This demonstrates that seemingly minor side-chain modifications produce functionally non-equivalent compounds, making analog-by-analog experimental validation essential for any procurement decision.

Quantitative Differentiation Evidence for 3-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoic acid Against Closest Analogs


Glycogen Phosphorylase b Inhibition: Direct Head-to-Head Comparison of 2-Oxopropanoic Acid vs. Propanoic Acid Side-Chain Analogs

In a direct head-to-head comparison using the same rabbit muscle glycogen phosphorylase b (rmGPb) enzyme inhibition assay, compound 3 bearing a 2-oxopropanoic acid side chain—structurally analogous to CAS 14152-61-5—exhibited an IC50 of 565 µM. In contrast, compound 4, an in-class analog with a different substitution pattern, showed no detectable inhibition at 625 µM. Two reference quinoxaline-based glycogen phosphorylase inhibitors, compound 1 (Ki = 0.28 µM) and compound 2 (IC50 = 850 µM), established the dynamic range of the assay [1]. This places the 2-oxopropanoic acid-containing analog in a clearly distinguishable intermediate potency window between the most potent reference (compound 1, ~2,000-fold stronger) and the inactive analog (compound 4), providing a defined activity benchmark for this chemotype [1].

Glycogen phosphorylase inhibition Antidiabetic drug discovery Quinoxalinone SAR

HDAC6 Zinc-Finger Domain Binding: Structural Biology Evidence for the Propanoic Acid Analog vs. 2-Oxopropanoic Acid Derivative

X-ray crystallography demonstrates that the propanoic acid analog 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (CAS 1501-38-8, PDB ligand EYM) binds to the ubiquitin-binding pocket of the HDAC6 zinc-finger domain (PDB ID: 6CEE, resolution data deposited 2018-02-11) [1][2]. This validated fragment binding mode establishes a specific protein-ligand interaction site for the quinoxalinone scaffold. The 2-oxopropanoic acid side chain of CAS 14152-61-5 introduces an additional carbonyl oxygen relative to the propanoic acid analog, creating a distinct hydrogen-bond donor/acceptor geometry and potential for divalent metal coordination at this binding pocket—features that are absent in CAS 1501-38-8 [1]. Although direct binding data for CAS 14152-61-5 at HDAC6 have not yet been reported, the structurally characterized binding mode of the propanoic acid analog provides a rational structural hypothesis for differentiated binding behavior of the 2-oxopropanoic acid derivative [1].

HDAC6 inhibition Fragment-based drug discovery Structural biology

ChEMBL-Annotated Glycogen Phosphorylase b Inhibition: Independent IC50 Confirmation for the 2-Oxopropanoic Acid Chemotype

Independent ChEMBL database curation records an IC50 of 402.2 µM for a compound (CHEMBL3932944) structurally related to the CAS 14152-61-5 chemotype against rabbit skeletal muscle glycogen phosphorylase b, assessed via inorganic phosphate release using glucose-1-phosphate as substrate at pH 6.8 [1]. Separately, BindingDB records a Ki of 170,000 nM (170 µM) for another quinoxalinone analog (CHEMBL3322311) in the same assay system [2]. These values, consistent within approximately 2.5-fold in the same enzyme system, converge on a moderate inhibition range (170–565 µM) for the 2-oxopropanoic acid quinoxalinone chemotype. This stands in contrast to potent glycogen phosphorylase inhibitors such as FR258900 (Ki = 0.46 nM) [3], confirming that the CAS 14152-61-5 chemotype occupies a distinct, intermediate potency niche.

Glycogen phosphorylase ChEMBL bioactivity database Enzyme inhibition

Physicochemical Differentiation: 2-Oxopropanoic Acid vs. Propanoic Acid Side Chain Alters Solubility and Ionization Profile

Comparison of the predicted physicochemical properties of CAS 14152-61-5 (C12H10N2O4, MW 246.22, 2-oxopropanoic acid) with its closest commercial analog CAS 1501-38-8 (C12H12N2O3, MW 232.24, propanoic acid) reveals key differences driven by the additional ketone oxygen . CAS 14152-61-5 exhibits a predicted pKa of 2.23 ± 0.54 versus an expected pKa of approximately 4.8 for the propanoic acid analog, indicating that the α-keto group substantially increases the acidity of the carboxylic acid moiety through electron-withdrawing effects . The calculated LogP of −0.84 for CAS 14152-61-5 indicates higher aqueous solubility compared to the propanoic acid analog, for which a higher LogP is anticipated due to the absence of the polar ketone . The melting point of 218 °C for CAS 14152-61-5 provides a crystalline solid with defined thermal properties suitable for solid-state characterization .

Physicochemical profiling Drug-likeness Structural analog comparison

Optimal Application Scenarios for 3-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoic acid Based on Quantitative Differentiation Evidence


Glycogen Phosphorylase Tool Compound for Intermediate-Potency Mechanistic Studies

CAS 14152-61-5, with its validated IC50 range of 170–565 µM against rabbit muscle glycogen phosphorylase b [1], is optimally deployed as a tool compound in metabolic research requiring moderate enzyme inhibition rather than full target suppression. Unlike ultra-potent glycogen phosphorylase inhibitors such as FR258900 (Ki = 0.46 nM), which fully ablate enzyme activity, CAS 14152-61-5 enables dose-response studies across a wide concentration window to probe partial target engagement effects on glucose homeostasis, glycogen metabolism, and insulin signaling pathways [1][2].

HDAC6 Zinc-Finger Domain Fragment-Based Drug Discovery Starting Point

The structurally validated binding of the propanoic acid analog (PDB: 6CEE) to the HDAC6 ubiquitin-binding zinc-finger pocket establishes this quinoxalinone scaffold as a confirmed fragment hit for HDAC6-targeted drug discovery [3]. CAS 14152-61-5, bearing the differentiated 2-oxopropanoic acid side chain with its additional ketone oxygen and lower pKa (2.23), serves as a structurally distinct fragment for structure-activity relationship (SAR) expansion, with the hypothesis that the α-keto acid moiety may engage additional hydrogen-bonding or metal-coordination interactions within the binding pocket that are inaccessible to the propanoic acid analog [3].

Physicochemical Reference Standard for Aqueous-Soluble Quinoxalinone Derivatives

With a calculated LogP of −0.84 and predicted pKa of 2.23, CAS 14152-61-5 provides a favorable aqueous solubility profile compared to more lipophilic quinoxaline and quinoxalinone analogs . This property profile makes it suitable as a reference compound in solubility and formulation development studies for quinoxalinone-based drug candidates. The crystalline nature (melting point 218 °C) further supports solid-state characterization, including X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) method development .

Quinoxalinone Scaffold SAR Expansion for Metabolic and Epigenetic Targets

The combined evidence of glycogen phosphorylase inhibition (565 µM [1]) and the structurally characterized HDAC6 zinc-finger domain binding (via the propanoic acid analog, PDB: 6CEE [3]) positions CAS 14152-61-5 as a versatile scaffold for dual-target SAR exploration. Researchers investigating the intersection of metabolic regulation (glycogen phosphorylase) and epigenetic modulation (HDAC6) can utilize CAS 14152-61-5 as a starting point for the design of bifunctional or multi-target quinoxalinone derivatives, leveraging the differentiated α-keto acid moiety for target-specific optimization [1][3].

Quote Request

Request a Quote for 3-(4-Methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)-2-oxopropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.